5-Bromo-2-naphthyl 3-fluorobenzoate
Description
5-Bromo-2-naphthyl 3-fluorobenzoate is an aromatic ester derivative featuring a naphthalene ring substituted with a bromine atom at the 5-position and a 3-fluorobenzoate ester group at the 2-position. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing effects of the bromine and fluorine substituents, which influence its reactivity and stability.
Properties
Molecular Formula |
C17H10BrFO2 |
|---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
(5-bromonaphthalen-2-yl) 3-fluorobenzoate |
InChI |
InChI=1S/C17H10BrFO2/c18-16-6-2-3-11-10-14(7-8-15(11)16)21-17(20)12-4-1-5-13(19)9-12/h1-10H |
InChI Key |
QKGNQHOLOHSMOC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Methyl 3-fluorobenzoate
- Structure : Differs in the ester group (methyl vs. naphthyl) and lacks the brominated naphthalene backbone.
- Physical Properties : Molecular weight = 154.13 g/mol, liquid at room temperature .
- Reactivity : Used as a precursor in hydrazine-mediated reactions (e.g., synthesis of thiopyran derivatives) .
- Key Difference : The naphthyl group in 5-Bromo-2-naphthyl 3-fluorobenzoate likely increases steric hindrance and lipophilicity compared to the methyl ester, affecting solubility and metabolic pathways.
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
- Structure : Shares bromine and fluorine substituents but includes a hydroxyl and aldehyde group instead of an ester.
- Relevance : The hydroxyl group enhances hydrogen-bonding capacity, increasing aqueous solubility compared to the esterified target compound .
5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde
Degradation and Metabolic Pathways
- 3-Fluorobenzoate Degradation : Evidence indicates that 3-fluorobenzoate derivatives are metabolized via microbial pathways (e.g., Dechloromonas spp.) into succinyl-CoA and acetyl-CoA, ultimately yielding CO₂ .
- Impact of Esterification : The naphthyl ester group in this compound may slow degradation compared to simpler esters (e.g., methyl 3-fluorobenzoate), as ester hydrolysis is required prior to aromatic ring cleavage.
Comparative Data Table
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